3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The systematic nomenclature of 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to established chemical databases, the complete IUPAC name is designated as 3-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid, which precisely describes the structural arrangement of each component within the molecular framework. This nomenclature clearly indicates the presence of a furan ring system serving as the principal structural backbone, with carboxylic acid functionality at the 2-position and a substituted benzenesulfonylmethyl group at the 3-position of the furan heterocycle.
The constitutional isomerism considerations for this compound involve multiple potential structural arrangements that could theoretically exist with the same molecular formula C12H9BrO5S. The current structure represents one specific constitutional isomer where the 4-bromobenzenesulfonyl group is connected through a methylene bridge to the 3-position of the furan-2-carboxylic acid core. Alternative constitutional isomers could potentially involve different positional arrangements of the bromine substituent on the benzene ring, such as 2-bromobenzenesulfonyl or 3-bromobenzenesulfonyl derivatives, each representing distinct constitutional isomers with identical molecular formulas but different connectivity patterns.
The systematic analysis of constitutional isomerism also encompasses consideration of the furan ring substitution patterns and the potential for regioisomeric variations. The 3-substituted furan-2-carboxylic acid framework represents the most thermodynamically stable arrangement for this particular substitution pattern, as evidenced by computational modeling studies that demonstrate the energetic favorability of this specific structural configuration. The methylene linker between the sulfonyl group and the furan ring provides conformational flexibility while maintaining the overall structural integrity of the compound through favorable electronic interactions between the electron-withdrawing sulfonyl functionality and the aromatic furan system.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5S/c13-9-1-3-10(4-2-9)19(16,17)7-8-5-6-18-11(8)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBBIMTIAJNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(OC=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid, with the CAS Number 1098359-00-2, is a compound of interest due to its potential biological activity. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : 3-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid
- Molecular Formula : C₁₂H₉BrO₅S
- Molecular Weight : 345.17 g/mol
- InChI Key : CCUBBIMTIAJNHJ-UHFFFAOYSA-N
The compound is characterized by a furan ring substituted with a bromobenzenesulfonyl group and a carboxylic acid functionality, which may contribute to its biological activity.
Research has indicated that compounds similar to this compound can exhibit various biological activities, including:
- Inhibition of Kinases : The compound may act as an inhibitor for specific kinases involved in cellular signaling pathways. For instance, inhibitors targeting GSK-3β and IKK-β have shown promise in cancer therapy due to their role in regulating cell proliferation and survival .
- Antioxidant Properties : The presence of the furan moiety often correlates with antioxidant activity, which is crucial for mitigating oxidative stress in cells .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For example, studies involving mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed varying levels of cytotoxicity across different concentrations (0.1 to 100 µM). Compounds structurally related to this compound demonstrated significant decreases in cell viability at higher concentrations, suggesting a dose-dependent effect .
Table 1: Cytotoxicity Results in Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | HT-22 | 10 | 85 |
| Compound B | BV-2 | 50 | 60 |
| Compound C | HT-22 | 100 | 30 |
Inhibitory Activity
Inhibitory assays have been performed to determine the effectiveness of this compound against various enzymes. For instance, it was found to moderately inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for related compounds ranged from 10 µM to over 20 µM .
Study on GSK-3β Inhibition
A notable study investigated the GSK-3β inhibitory activity of compounds similar to this compound. The results indicated that certain structural modifications could enhance inhibitory potency significantly. For example, a derivative exhibited an IC₅₀ value of 8 nM, demonstrating the potential for developing more potent analogs for therapeutic use .
Antimicrobial Activity
Another area of research focused on the antimicrobial properties of furan derivatives. The compound's ability to inhibit bacterial growth was examined against strains such as Pseudomonas aeruginosa, which is known for its drug resistance. The findings suggested that modifications to the furan structure could lead to enhanced activity against resistant strains, highlighting its potential in antibiotic development .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₉BrO₄S
- Molecular Weight : 345.16 g/mol
- CAS Number : 1098359-00-2
- Purity : Typically around 95% in commercial preparations.
The compound features a furan ring substituted with a carboxylic acid and a bromobenzenesulfonyl group, which enhances its reactivity and binding capabilities.
Enzyme Inhibition
One of the most promising applications of 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid is its role as an inhibitor of specific bacterial enzymes. Research has identified it as a potential candidate for targeting MurB, an enzyme essential for bacterial cell wall synthesis, particularly in Pseudomonas aeruginosa. This bacterium is notorious for its resistance to multiple antibiotics, making MurB an attractive target for new antibiotic development.
Case Study: MurB Inhibition
A study utilized fragment-based drug discovery to identify inhibitors of MurB. The compound was screened alongside other fragments, leading to the identification of several promising candidates that exhibited significant binding affinity. The data indicated that modifications to the compound could enhance its effectiveness against resistant strains of P. aeruginosa .
| Fragment | Binding Affinity (Kd) | Ligand Efficiency (LE) |
|---|---|---|
| This compound | 2.88 mM | 0.23 kcal/mol/atom |
| Other Fragments | Varies | Varies |
Neurodegenerative Disease Research
The compound has also been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Inhibitors targeting GSK-3β and other kinases involved in tau phosphorylation are critical for developing therapeutic strategies against AD. The structural characteristics of this compound make it suitable for modifications aimed at enhancing selectivity and potency against these targets.
Case Study: GSK-3β Inhibition
Research has shown that derivatives of similar sulfonamide compounds can effectively inhibit GSK-3β, a kinase implicated in AD pathology. By modifying the furan structure, researchers aim to optimize binding interactions and improve therapeutic outcomes .
Synthesis and Modification
The synthesis of this compound typically involves coupling reactions that integrate the furan moiety with sulfonyl groups. The ability to modify this compound through various chemical reactions allows researchers to explore structure-activity relationships (SAR), tailoring the compound for enhanced biological activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Acetylaminofuran-2-carboxylic acid (6K): Features an acetylated amine at the 5-position of the furan ring. Unlike the bromobenzenesulfonyl group in the target compound, the acetyl group is electron-donating, reducing the carboxylic acid's acidity (pKa ~4.0–4.5) .
- 5-Methylsulfonylfuran-2-carboxylic acid (6L) : Contains a methylsulfonyl group at the 5-position. While both sulfonyl groups are electron-withdrawing, the methyl group in 6L reduces steric hindrance compared to the bulky 4-bromophenyl substituent in the target compound .
Functional Group Variations
- 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid : Replaces the sulfonyl group with a pyrazole-containing methyl substituent. The nitro group introduces strong electron-withdrawing effects but lacks the halogen-mediated interactions (e.g., halogen bonding) seen in the bromine-substituted target compound .
- 3-[(3-Cyanophenoxy)methyl]furan-2-carboxylic acid: Substitutes the sulfonyl group with a phenoxymethyl linker bearing a cyano group. The ether linkage (C-O-C) reduces electron withdrawal compared to the sulfonyl group, resulting in weaker acidity (pKa ~3.5–4.0) .
Halogen and Aromatic Substituent Impact
- 5-[(2-Bromo-phenoxymethyl)]furan-2-carboxylic acid methyl ester: The bromine is positioned on the phenoxy ring rather than the benzenesulfonyl group. The esterification of the carboxylic acid (methyl ester) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the free acid form of the target compound .
- 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid: Replaces bromine with an isopropyl group on the benzene ring. The isopropyl group increases lipophilicity (logP ~2.8 vs.
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | logP |
|---|---|---|---|---|
| Target Compound | C₁₂H₉BrO₅S | 361.22 | ~2.7 | 2.3 |
| 5-Acetylaminofuran-2-carboxylic acid (6K) | C₇H₇NO₄ | 185.14 | ~4.2 | 0.9 |
| 5-Methylsulfonylfuran-2-carboxylic acid (6L) | C₆H₆O₅S | 190.17 | ~2.5 | 1.1 |
| 3-[(3-Cyanophenoxy)methyl]furan-2-carboxylic acid | C₁₃H₉NO₄ | 251.21 | ~3.8 | 1.7 |
| 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid | C₁₅H₁₆O₅S | 316.35 | ~2.6 | 2.8 |
Preparation Methods
Starting Material Preparation
A common precursor is furan-2-carboxylic acid or its derivatives such as methyl furan-2-carboxylate or 5-formylfuran-2-carboxylic acid. These can be synthesized or obtained commercially.
For example, methyl furan-2-carboxylate can be synthesized from furfural by cyanide addition followed by oxidation with manganese dioxide (MnO2) in methanol, as reported in green chemistry protocols.
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The sulfonyl group is introduced by reaction with 4-bromobenzenesulfonyl chloride under basic or neutral conditions. The reaction typically proceeds via nucleophilic substitution of the bromomethyl or tosylated intermediate with the sulfonyl chloride to form the sulfonylmethyl linkage.
Representative Synthetic Procedure
A representative synthesis could be as follows (based on analogous sulfonylation reactions and furan functionalization):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Furan-2-carboxylic acid + formaldehyde + HBr (or bromomethylation reagent) | Bromomethylation at 3-position to give 3-(bromomethyl)furan-2-carboxylic acid | Moderate to good yield; requires careful control to avoid poly-substitution |
| 2 | 3-(bromomethyl)furan-2-carboxylic acid + 4-bromobenzenesulfonyl chloride + base (e.g., triethylamine) | Nucleophilic substitution to attach 4-bromobenzenesulfonylmethyl group | Good yield; reaction performed in aprotic solvent like dichloromethane |
| 3 | Purification by column chromatography | Isolation of pure this compound | Product isolated as solid; characterized by NMR and HRMS |
Research Findings and Optimization
Oxidation and Functional Group Transformations
The use of manganese dioxide (MnO2) as an oxidant to convert hydroxymethyl derivatives to aldehydes or carboxylic acids in furan systems is well documented. This step is crucial for preparing intermediates that can be further functionalized.
Purification Techniques
- Filtration through silica gel pads to remove inorganic residues.
- Column chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol mixtures with acid modifiers (e.g., 2% acetic acid) to improve separation.
- Recrystallization from suitable solvents to obtain pure product.
Data Table: Summary of Key Reaction Parameters
| Step | Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromomethylation | Furan-2-carboxylic acid | Formaldehyde + HBr or bromomethylating agent | CH2Cl2 or MeOH | RT to 40 °C | 1–12 h | 50–75 | Control to avoid over-bromination |
| Sulfonylation | 3-(bromomethyl)furan-2-carboxylic acid | 4-Bromobenzenesulfonyl chloride + base | CH2Cl2 | RT to 60 °C | 12–24 h | 60–85 | Base scavenges HCl formed |
| Purification | Crude product | Silica gel chromatography | Petroleum ether/ethyl acetate | N/A | N/A | N/A | Acidic modifiers improve separation |
Analytical Characterization
- NMR Spectroscopy: Characteristic aromatic protons of the bromobenzene ring and furan ring protons are observed. The methyl linker protons appear as singlets or multiplets depending on substitution.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with the expected molecular formula.
- Melting Point: Provides purity indication; literature values for similar compounds are around 150–160 °C.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 4-bromobenzenesulfonyl chloride with a furan-2-carboxylic acid derivative (e.g., hydroxymethylfuran) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the sulfonylmethyl group .
- Coupling reactions : Use cross-coupling catalysts (e.g., Pd-based) to attach pre-functionalized benzene sulfonyl groups to the furan backbone .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | NaOH, 60°C, 12h |
| Palladium-Catalyzed Coupling | 50–60 | >90 | Pd(PPh₃)₄, 80°C, DMF |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns on the furan and benzene rings. The sulfonyl group deshields adjacent protons (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M-H]⁻ at m/z 357.96 for C₁₂H₉BrO₅S) .
Q. How does the 4-bromobenzenesulfonyl group affect the compound’s stability under acidic/basic conditions?
- Methodology :
- Stability assays : Incubate the compound in pH 2–12 buffers at 37°C for 24h. Monitor degradation via HPLC .
- Key finding : The sulfonyl group enhances stability in acidic conditions due to electron-withdrawing effects, but the carboxylic acid may undergo hydrolysis in strong bases .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The sulfonyl group’s electron-deficient nature may drive interactions with cysteine residues in enzymes .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize poses with hydrogen bonds between the carboxylic acid and active-site residues .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing furan derivatives?
- Methodology :
- Dose-response studies : Test the compound across a wide concentration range (nM–µM) to identify non-linear effects .
- Off-target screening : Use phenotypic assays (e.g., cytotoxicity panels) to distinguish specific bioactivity from general cellular toxicity .
Q. How can regioselective modifications of the furan ring enhance target specificity?
- Methodology :
- Directed ortho-metalation : Introduce substituents at the furan’s 4- or 5-position using LDA (lithium diisopropylamide) to direct electrophilic attacks .
- Click chemistry : Attach bioorthogonal tags (e.g., azides) via Huisgen cycloaddition for imaging or target identification .
Q. What analytical approaches validate the compound’s purity in complex biological matrices?
- Methodology :
- LC-MS/MS : Quantify the compound in serum using a C18 column and MRM (multiple reaction monitoring) transitions specific to its fragmentation pattern .
- Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) as an internal standard .
Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in nucleophilic substitution yields (65–75% vs. 50–60% for coupling) may stem from competing side reactions (e.g., sulfonate ester formation). Optimize stoichiometry and temperature to suppress byproducts .
- Bioactivity Variability : Disparate IC₅₀ values in kinase inhibition assays could arise from differences in cell permeability. Use logP calculations (predicted ~2.1) to guide formulation adjustments (e.g., PEGylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
